N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(4-Methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 4-methoxyphenyl substituent, and methyl groups at positions 1, 3, and 5.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-9-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGAOBZNZDJRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent. Its structural complexity suggests potential interactions with various biological targets. The presence of the methoxy group may enhance lipophilicity and influence the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit notable anticancer activity. For instance, a related compound showed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This indicates that this compound may possess similar or enhanced anticancer efficacy.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases. For example, some derivatives caused S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
- Induction of Apoptosis : Significant levels of early and late apoptosis were observed in treated cells compared to controls, suggesting that the compound may activate apoptotic pathways .
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Pyrazolo[3,4-b]pyridine core with methoxyphenyl | TBD | Anticancer |
| Compound 9a (related derivative) | Similar pyrazolo structure | 2.59 | Anticancer (HeLa) |
| Doxorubicin | Anthracycline antibiotic | 2.35 | Anticancer (HeLa) |
Case Studies
In a study focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives:
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements are compared below with analogs from the evidence:
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
